molecular formula C18H14N2O3S B2819469 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 681162-19-6

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2819469
CAS No.: 681162-19-6
M. Wt: 338.38
InChI Key: ADNOMWQYOPGJOC-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a chromenothiazole core fused with a phenoxyacetamide side chain. Its canonical SMILES representation is COC1=CC=C2C(=O)C3=C(C=CO3)C(=N2)N1C(=O)COC4=CC=CC=C4, and its molecular formula is $ \text{C}{20}\text{H}{14}\text{N}2\text{O}3\text{S} $ with a molecular weight of 374.4 g/mol . The compound's structure integrates a chromene ring (a benzopyran derivative) fused to a thiazole ring, with a phenoxyacetamide group attached to the thiazole nitrogen.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-16(11-22-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)23-10-15(17)24-18/h1-9H,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNOMWQYOPGJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-iodochromones with amines and carbon disulfide, followed by further functionalization to introduce the phenoxyacetamide group . The reaction conditions often include the use of copper-promoted cascade reactions, which facilitate the formation of the tricyclic structure with moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility. The choice of solvents, catalysts, and reaction conditions is carefully optimized to minimize costs and environmental impact while maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to the broader class of thiazol-2-yl acetamide derivatives. Key structural analogues include:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Features Reference
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide Chromenothiazole Phenoxyacetamide - - Fused chromene-thiazole core
9a–e () Benzodiazole-triazole-thiazole Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) 186–265 53–90 Triazole linker enhances binding affinity; halogen substituents improve lipophilicity
8c, 8d () Thiazole-morpholinoethoxy Chlorobenzyl, dichlorobenzyl 114–131.5 21–33 Morpholinoethoxy group enhances solubility; chlorinated aryl groups increase steric bulk
A28–A35 () Thiazole-isobutyramide 4-Chlorophenyl 190.6–265.7 55–91 Isobutyramide side chain improves metabolic stability
5–10 () Quinazolinone-thioacetamide Sulfamoylphenyl, tolyl 170.5–315.5 68–91 Thioacetamide linkage offers redox activity; sulfonamide enhances target specificity

Key Observations :

  • Chromene vs. In contrast, benzodiazole-triazole hybrids (e.g., 9a–e) exhibit modularity for diverse interactions via triazole linkers .
  • Substituent Effects: Halogenated aryl groups (e.g., 4-bromophenyl in 9c) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Morpholinoethoxy groups (e.g., 8c, 8d) improve solubility through polar interactions .

Spectroscopic and Analytical Data

  • NMR and MS: The target compound’s $ ^1\text{H} $-NMR would display signals for chromene protons (δ 6.5–8.5 ppm), thiazole protons (δ 7.0–8.0 ppm), and phenoxy methylene (δ 4.5–5.0 ppm). Similar compounds, such as 8c, show distinct morpholinoethoxy peaks at δ 3.5–4.0 ppm .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., 8c: 60.87% C vs. 61.07% calculated) highlight the importance of purity assessments .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide?

The synthesis typically involves multi-step reactions, including thiazole ring formation and acylation. Key variables include solvent choice (e.g., DMF or dichloromethane), temperature control (40–80°C), and catalysts like triethylamine or DMAP. Protective groups may be used to enhance selectivity. For example, optimizing acylation steps by adjusting molar ratios of reactants can improve yields to >70% .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole and chromene moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography (using SHELX programs) resolves 3D structural features .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Purity is evaluated via HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane). Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to detect decomposition products like hydrolyzed amides or oxidized chromene rings .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are their limitations?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like tyrosine kinases or DNA topoisomerases. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Limitations include inaccuracies in solvation models and lack of dynamic protein flexibility in simulations .

Q. What experimental designs address contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial efficacy)?

Use orthogonal assays:

  • Anticancer: MTT assays on diverse cancer cell lines (e.g., MCF-7, A549) with IC₅₀ comparisons.
  • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Contradictions may arise from assay conditions (e.g., serum protein interference) or cell line heterogeneity. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for microbes) .

Q. What strategies mitigate side reactions during the synthesis of structurally related thiazole-acetamide derivatives?

  • Byproduct suppression: Use scavenger resins for unreacted intermediates.
  • Regioselectivity control: Employ directing groups (e.g., nitro) during cyclization.
  • Workflow monitoring: Real-time reaction tracking via inline FTIR or Raman spectroscopy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Modify:

  • Chromene ring: Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability.
  • Phenoxy moiety: Replace with heteroaromatic rings (e.g., pyridine) to improve solubility. Assess logP (via shake-flask method) and metabolic stability in liver microsomes .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formation2-aminothiazole, DMF, 60°C, 12h6595%
AcylationPhenoxyacetyl chloride, Et₃N, 0°C → RT7298%
PurificationColumn chromatography (SiO₂, EtOAc/Hex 1:3)5899%

Q. Table 2. Biological Activity Comparison

Assay TypeTargetIC₅₀/ MIC (µM)Reference Compound
Anticancer (MCF-7)Topoisomerase II12.3 ± 1.2Doxorubicin (0.8 ± 0.1)
Antimicrobial (S. aureus)Penicillin-binding protein25.6 ± 3.1Ciprofloxacin (0.5 ± 0.1)

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